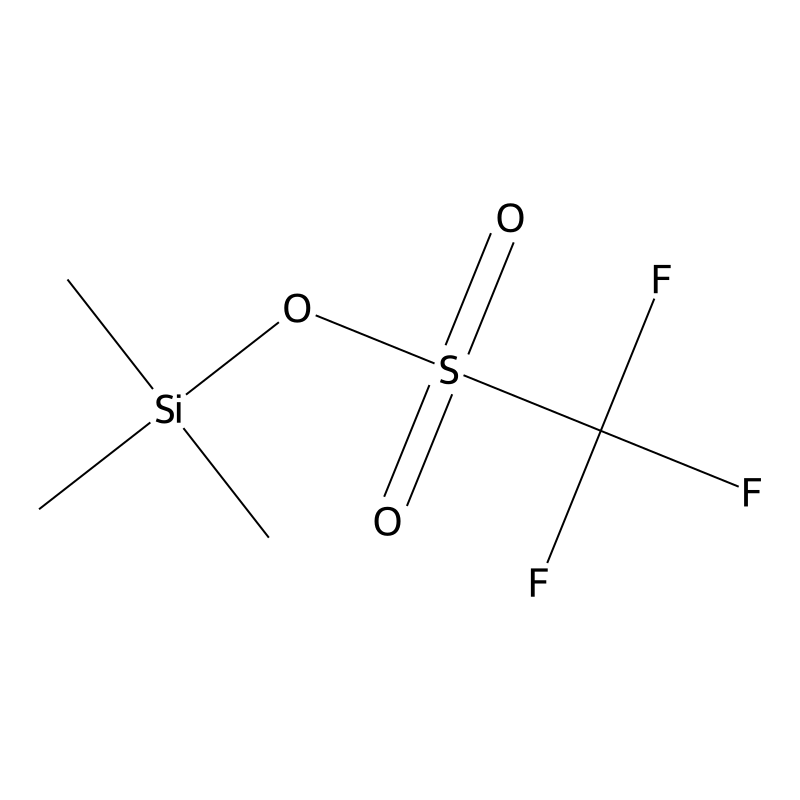Trimethylsilyl trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Activating Agent for Carbonyls:
TMSOTf is a versatile reagent in organic synthesis, primarily used as an activating agent for carbonyl groups (aldehydes and ketones). Its ability to form reactive enolates makes it valuable for various transformations, including:
- C-C bond formation reactions: TMSOTf activates carbonyls towards nucleophilic addition, facilitating reactions like aldol condensations, Claisen condensations, and Mannich reactions .
- Alkylation and acylation reactions: TMSOTf can promote the reaction of carbonyls with various nucleophiles, including alkyl and acyl groups, leading to the formation of new C-C bonds .
Silylation Agent:
TMSOTf acts as a powerful silylation agent, introducing a trimethylsilyl (TMS) group (-Si(CH3)3) onto various functional groups. This silylation process:
- Protects hydroxyl groups: TMSOTf can protect alcohols and phenols during organic synthesis by converting them into their corresponding trimethylsilyl ethers, which are more stable and easier to handle .
- Activates alcohols for further reactions: TMSOTf-mediated silylation of alcohols can activate them for subsequent transformations like alkylations or acylation reactions .
Lewis Acid Catalyst:
TMSOTf exhibits mild Lewis acidity due to the presence of the trifluoromethanesulfonate (triflate) group. This Lewis acidity allows it to act as a catalyst for various reactions, including:
- Friedel-Crafts reactions: TMSOTf can catalyze the acylation of aromatic rings with acid anhydrides .
- Cyclization reactions: TMSOTf can promote the cyclization of various substrates, such as in the Dieckmann cyclization of diesters .
Other Applications:
Beyond the mentioned roles, TMSOTf finds application in various other areas of scientific research, including:
Trimethylsilyl trifluoromethanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 222.25 g/mol. It is commonly referred to as trimethylsilyl triflate or trimethylsilyl trifluoromethanesulfonate. This compound is a colorless to slightly yellow liquid, known for its utility as a powerful silylating agent in organic synthesis. It is classified as a strong Lewis acid and is particularly notable for its reactivity with various functional groups, making it an important reagent in the field of organic chemistry .
- Formation of Silyl Enol Ethers: It reacts with ketones to produce silyl enol ethers, which are valuable intermediates in organic synthesis .
- Acylation Reactions: This compound facilitates extremely fast and efficient acylation reactions of alcohols when used with acid anhydrides .
- Nickel-Catalyzed Reactions: It enhances the addition of terminal acetylenes to aldehydes and is utilized in nickel-catalyzed direct phenylation of C-H bonds in heteroaromatic systems such as benzoxazoles .
Trimethylsilyl trifluoromethanesulfonate can be synthesized through various methods, typically involving the reaction of trimethylsilyl chloride with trifluoromethanesulfonic acid. This process yields trimethylsilyl trifluoromethanesulfonate efficiently:
- Reagents Required:
- Trimethylsilyl chloride
- Trifluoromethanesulfonic acid
- Reaction Conditions:
- Conducted under inert atmosphere to prevent moisture interference.
- Reaction temperature and time may vary depending on specific laboratory protocols.
This method highlights the straightforward synthetic route that contributes to its availability for research and industrial applications .
Trimethylsilyl trifluoromethanesulfonate has several applications in organic chemistry:
- Silylation Agent: It serves as a silylation agent for the synthesis of trimethylsilyl-enol ethers from carbonyl compounds .
- Catalyst: Used as a catalyst in various organic transformations due to its Lewis acid properties, enhancing reaction rates and yields .
- Protecting Group: Functions as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids, allowing for selective reactions without interference from these functional groups .
Research into the interactions of trimethylsilyl trifluoromethanesulfonate primarily focuses on its reactivity with other compounds rather than biological interactions. Its ability to form stable silyl derivatives makes it an essential tool for chemists looking to modify or protect functional groups during complex synthetic pathways. Studies have shown that its interactions can lead to significant enhancements in reaction efficiency and selectivity in various organic transformations .
Several compounds exhibit similar properties or functionalities to trimethylsilyl trifluoromethanesulfonate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trimethylsilyl chloride | Commonly used silylation agent; less reactive than trimethylsilyl trifluoromethanesulfonate. | |
| Trifluoromethanesulfonic acid | Strong acid; often used in conjunction with silylation agents but lacks silylation capability itself. | |
| Dimethylformamide | Solvent that can facilitate reactions involving silylation but does not possess silylation properties itself. |
Trimethylsilyl trifluoromethanesulfonate stands out due to its unique combination of strong Lewis acidity and silylation capability, making it particularly useful for a range of synthetic applications that require both reactivity and selectivity .
Boiling Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 52 of 56 companies with hazard statement code(s):;
H226 (98.08%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive







